molecular formula C13H16N2O3 B5877326 5,5-Dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione

5,5-Dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione

Cat. No.: B5877326
M. Wt: 248.28 g/mol
InChI Key: POQDQZMUABFXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidinediones. This compound is characterized by the presence of a phenoxyethyl group attached to the imidazolidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylhydantoin with 2-phenoxyethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high throughput and purity, with the product being isolated through techniques such as vacuum filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit tankyrase enzymes, which play a role in cellular signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethylhydantoin: A simpler analog without the phenoxyethyl group.

    1,3-Diiodo-5,5-dimethyl-imidazolidine-2,4-dione: A halogenated derivative with different reactivity.

    5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione: A compound with epoxy groups, used in polymer chemistry .

Uniqueness

5,5-Dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,5-dimethyl-3-(2-phenoxyethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2)11(16)15(12(17)14-13)8-9-18-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQDQZMUABFXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCOC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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